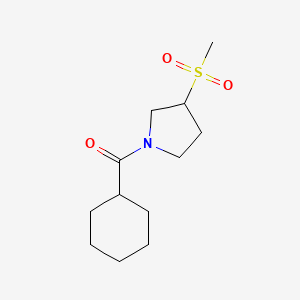![molecular formula C19H16N6OS B2773500 N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-30-2](/img/structure/B2773500.png)
N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that contains several functional groups and heterocyclic rings. These include a phenyl group, a pyridinyl group, a pyrrolyl group, a 1,2,4-triazolyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridinyl, pyrrolyl, and 1,2,4-triazolyl groups would likely result in a molecule with several regions of varying electron density, potentially leading to interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyridinyl, pyrrolyl, and 1,2,4-triazolyl groups could potentially make the compound a base. Additionally, the presence of the acetamide group could potentially make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have synthesized various derivatives of this compound to explore their structural and pharmacological properties. For instance, Mahyavanshi et al. (2011) synthesized a new series of derivatives and characterized them through H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, highlighting their potential for antibacterial, antifungal, and anti-tuberculosis activity Mahyavanshi et al., 2011. Similarly, Castiñeiras et al. (2019) focused on the design and synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS) for its use as a ligand in complexes of Group 12 elements, providing detailed structural assessment and hydrogen-bonded supramolecular assembly analysis Castiñeiras et al., 2019.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of these derivatives have been a significant area of research. Chalenko et al. (2019) synthesized pyrolin derivatives and evaluated their anti-exudative activity, revealing that a high percentage of the newly synthesized derivatives exhibited promising properties Chalenko et al., 2019. Another study by Baviskar et al. (2013) explored the antimicrobial potential of thiazolidin-4-one derivatives, indicating their effectiveness against various bacterial and fungal strains Baviskar et al., 2013.
Antitumor and Anti-inflammatory Applications
The exploration into the antitumor and anti-inflammatory properties of these compounds has been noteworthy. Alqasoumi et al. (2009) synthesized novel derivatives containing the pyrazole moiety to evaluate their antitumor activity, with certain compounds showing effectiveness exceeding that of the reference drug, doxorubicin Alqasoumi et al., 2009. Moreover, Sachdeva et al. (2013) synthesized Schiff bases derived from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, demonstrating their potential for anti-inflammatory activity through various synthetic methods Sachdeva et al., 2013.
Virucidal and Urease Inhibitory Studies
Some derivatives have been studied for their virucidal activities and urease inhibitory properties. Wujec et al. (2011) investigated the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus type 5 and ECHO-9 virus, finding potential in reducing viral replication Wujec et al., 2011. Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand, demonstrating strong urease inhibition activities Fang et al., 2019.
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely depend on its intended use. For example, if it were found to have useful biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in more detail .
Propriétés
IUPAC Name |
N-phenyl-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17(21-15-8-2-1-3-9-15)14-27-19-23-22-18(16-10-4-5-11-20-16)25(19)24-12-6-7-13-24/h1-13H,14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNZYZZLHXVBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)
![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)
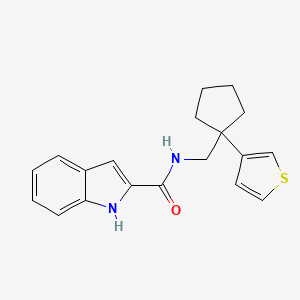
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)
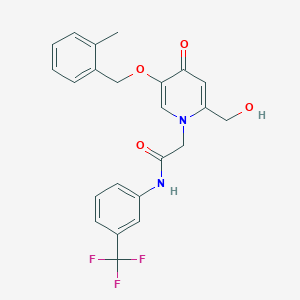
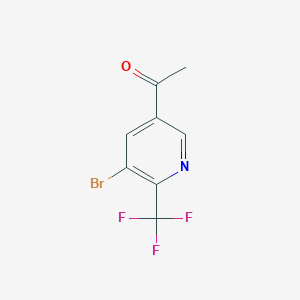
![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)
![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)

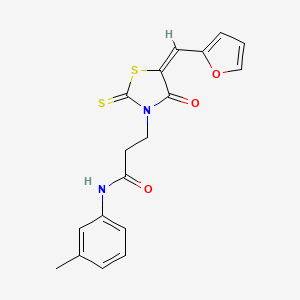
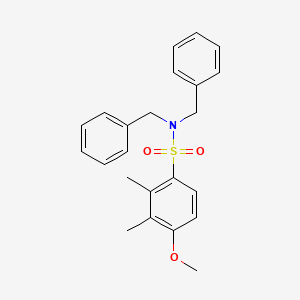
![N-(2-Methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2773438.png)
